氯化异丁酰胆碱

描述

Oxybutynin Chloride is a pharmacological agent primarily known for its application in treating overactive bladder syndrome (OAB). It operates as a cholinergic-muscarinic receptor antagonist, offering a safe and effective remedy for patients with OAB by modulating bladder smooth muscle contraction.

Synthesis Analysis

Specific details on the synthesis of Oxybutynin Chloride were not directly available. However, it's known that the compound undergoes metabolism primarily in the liver and the proximal gastrointestinal tract, mediated by the cytochrome P450 3A4 enzyme. The major metabolite, desethyloxybutynin, retains pharmacological activity, which contributes to the therapeutic effects and side profile of the drug.

Molecular Structure Analysis

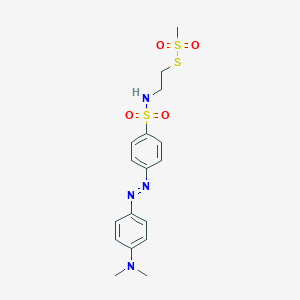

Oxybutynin Chloride's molecular structure includes a tertiary amine, contributing to its antimuscarinic properties. This structural feature is crucial for its ability to cross biological membranes, including the blood-brain barrier, and for its interaction with muscarinic receptors in the bladder and other parts of the body.

Chemical Reactions and Properties

The antimuscarinic activity of Oxybutynin is attributed to its ability to competitively inhibit acetylcholine at muscarinic receptors. This mechanism underlies its therapeutic effect in reducing involuntary bladder contractions. Oxybutynin is also known to undergo extensive first-pass metabolism, leading to the formation of active and inactive metabolites.

Physical Properties Analysis

Oxybutynin Chloride is characterized by good oral bioavailability, though its effective therapeutic use is sometimes limited by systemic side effects due to its nonspecific anticholinergic activity. The development of topical gel formulations aims to provide consistent plasma levels while minimizing these side effects.

Chemical Properties Analysis

Oxybutynin demonstrates a broad spectrum of chemical interactions due to its anticholinergic, antimuscarinic, and direct muscle relaxant properties. These interactions are pivotal in its efficacy in treating symptoms of OAB, such as urinary urgency, frequency, and incontinence.

For further details and scientific insights, refer to the following sources:

科学研究应用

治疗过度活跃膀胱综合征

氯化异丁酰胆碱主要用于治疗过度活跃膀胱综合征(OAB)。 它是全球范围内最广泛用于治疗OAB的药物 .

微粒负载栓剂的制剂

研究人员一直在研究氯化异丁酰胆碱微粒负载栓剂的制剂。 这种新型栓剂含有氯化异丁酰胆碱微粒,能够粘附在直肠黏膜上,使药物从直肠下端吸收,这有可能提高生物利用度并最大程度减少抗胆碱能副作用 .

避免肝脏代谢

氯化异丁酰胆碱微粒负载栓剂的制剂可能避免肝脏代谢。 这可能导致肝脏代谢产物N-脱乙基异丁酰胆碱的抗胆碱能副作用降低 .

药物重新定位

氯化异丁酰胆碱已被研究用于潜在的重新定位机会。 已经进行了临床试验,用于管理多汗症、潮热和阻塞性睡眠呼吸暂停 .

改善药物溶解度

体外释放研究表明,由于药物被包封在微粒中,药物溶解度有所改善 .

药物吸收增加

体内研究表明,与大鼠口服制剂和药物负载栓剂相比,微粒负载栓剂中的药物吸收迅速增加 .

结合相互作用研究

研究人员一直在研究药物分子与宿主分子之间的结合相互作用,这在药理学和药物设计中至关重要。 这会显著影响治疗剂的药代动力学特性、安全性以及疗效 .

基于高效液相色谱的分析技术

作用机制

Target of Action

Esoxybutynin Chloride, also known as (S)-Oxybutynin hydrochloride, primarily targets the muscarinic acetylcholine receptors in the detrusor muscle of the bladder . These receptors play a crucial role in the contraction of the bladder, which is necessary for urination .

Mode of Action

Esoxybutynin Chloride acts as an antimuscarinic agent . It exerts a direct antispasmodic effect on the smooth muscle of the bladder, inhibiting the muscarinic action of acetylcholine . This inhibition reduces the activity of the detrusor muscle, relaxing the bladder and preventing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by Esoxybutynin Chloride is the cholinergic synapse pathway . By inhibiting the muscarinic acetylcholine receptors, Esoxybutynin Chloride disrupts the normal signaling process in this pathway. This disruption leads to a decrease in detrusor muscle activity, which in turn reduces the symptoms of overactive bladder .

Pharmacokinetics

Following oral administration, Esoxybutynin Chloride is rapidly absorbed, achieving peak plasma concentration within an hour . The plasma concentration then decreases with an effective half-life of approximately 2 to 3 hours . The absolute bioavailability of Esoxybutynin Chloride is reported to be about 6% (range 1.6 to 10.9%) for the tablets . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The primary result of Esoxybutynin Chloride’s action is the relaxation of the bladder . By reducing the activity of the detrusor muscle, Esoxybutynin Chloride prevents the urge to void, relieving undesirable urinary symptoms . This increases the quality of life for patients affected by overactive bladder .

安全和危害

Esoxybutynin Chloride should not be used if you have untreated or uncontrolled narrow-angle glaucoma, a blockage in your digestive tract (stomach or intestines), or if you are unable to urinate . Before using Esoxybutynin Chloride, you should tell your doctor if you have glaucoma, liver or kidney disease, an enlarged prostate, myasthenia gravis, ulcerative colitis, a blockage in your stomach or intestines, or a stomach disorder such as gastroesophageal reflux disease (GERD) or slow digestion .

未来方向

Esoxybutynin Chloride has been available for more than 30 years, with a proven record of safety and efficacy in the treatment of overactive bladder patients who require pharmacotherapy . Striving for improved tolerability and efficacy, Esoxybutynin Chloride has evolved into newer formulations to treat overactive bladder . In some instances, Esoxybutynin Chloride can be utilized to control bladder spasms caused by indwelling ureteral stents or Foley catheters .

属性

IUPAC Name |

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945773 | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230949-16-3 | |

| Record name | (S)-Oxybutynin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230949-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esoxybutynin Chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230949163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-Cyclohexyl-hydroxy-phenyl-acetic acid 4-diethylamino-but-2-ynyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Esoxybutynin Chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S547MDN7WX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)